Computational Detonation Performance: Parent Scaffold vs. Nitro-Derivative (HMX) and RDX
While 1,3,5,7-tetrazocane is not itself an explosive, computational studies comparing its fully nitrated derivative (HMX) to the six-membered analog RDX provide critical context for understanding the value of the eight-membered tetrazocane ring system. Density functional theory (DFT) calculations demonstrate that 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) exhibits a detonation velocity (D) of 9464 m/s and a detonation pressure (P) of 39.44 GPa [1]. This performance is quantitatively superior to that of its six-membered counterpart, 1,3,5-trinitro-1,3,5-triazinane (RDX), which demonstrates lower detonation parameters in head-to-head cocrystal studies; HMX/RDX cocrystals show a systematic decrease in both D and P as RDX content increases, confirming the energetic advantage of the eight-membered tetrazocane core over the six-membered triazinane core [2]. This computational evidence underscores why the tetrazocane scaffold is the preferred platform for designing next-generation high-energy density compounds (HEDCs).
| Evidence Dimension | Calculated Detonation Velocity (D) and Pressure (P) |
|---|---|
| Target Compound Data | 9464 m/s; 39.44 GPa (for HMX, the tetranitro derivative) |
| Comparator Or Baseline | RDX (1,3,5-trinitro-1,3,5-triazinane): Lower detonation parameters; exact values not specified in source but confirmed to be inferior in cocrystal studies |
| Quantified Difference | HMX outperforms RDX; HMX/RDX cocrystal D and P decrease with increasing RDX molar ratio |
| Conditions | DFT calculations at the B3LYP/6-311G(d,p) level of theory |
Why This Matters
This class-level data validates that the eight-membered tetrazocane ring system, when fully nitrated, yields superior energetic performance compared to the six-membered RDX scaffold, making the parent 1,3,5,7-tetrazocane a critical starting material for developing high-energy compounds.
- [1] Li, J., et al. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. International Journal of Molecular Sciences, 21(16), 5875. View Source
- [2] Zhang, C., et al. (2019). Theoretical calculation into the effect of molar ratio on the structures, stability, mechanical properties and detonation performance of 1,3,5,7-tetranitro-1,3,5,7-tetrazocane/1,3,5-trinitro-1,3,5-triazacyco-hexane cocrystal. Journal of Molecular Modeling, 25, 284. View Source
